![molecular formula C21H20N4O2S B2952824 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone CAS No. 1171662-99-9](/img/structure/B2952824.png)
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone
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Description
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Compounds with similar structural motifs, including those containing pyrrol, thiazol, and piperidinyl units, have been synthesized and evaluated for their antiviral properties. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridin and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine have been explored for their cytotoxicity and antiviral activities against HSV1 and HAV-MBB, demonstrating the potential of such compounds in antiviral research (Attaby et al., 2006).
Antimicrobial and Anti-inflammatory Activities
Another study focused on the synthesis of thiazolo[4,5-d]pyridazinones, revealing their in vivo analgesic and anti-inflammatory activities. This highlights the structural versatility of compounds containing thiazol and piperidinyl groups in developing new therapeutic agents (Demchenko et al., 2015).
Synthesis Methodologies
In addition to their biological applications, the synthesis and chemical characterization of compounds with similar structural frameworks have been reported. These studies often involve the use of starting materials that undergo reactions to yield derivatives with potential biological activities. Such research not only expands the chemical space of these compounds but also provides insights into their possible scientific applications (Badr et al., 1981).
properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-19(13-16-14-28-21(22-16)25-9-3-4-10-25)24-11-7-15(8-12-24)20-23-17-5-1-2-6-18(17)27-20/h1-6,9-10,14-15H,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUJYXNYYZOGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)CC4=CSC(=N4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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